molecular formula C16H13N3O4S B1453278 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid CAS No. 1325306-47-5

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid

Cat. No. B1453278
M. Wt: 343.4 g/mol
InChI Key: FLFFINICRRLMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Aldose Reductase Inhibitors with Potential for Treating Visual Impairment : Derivatives of 1,2,4-oxadiazol-5-yl-acetic acids, including a compound similar to the one , have been synthesized and tested for their ability to inhibit aldose reductase. The lead compound, 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid, demonstrated significant in vivo activity in preventing cataract development in rats when administered as eye drops (La Motta et al., 2008).

  • Antimicrobial, Antioxidant, and Antitubercular Activities : Novel derivatives of the compound were synthesized and evaluated for antimicrobial, antioxidant, and antitubercular activities. These compounds exhibited a range of activities, with certain derivatives showing potent results in docking scores and promising antitubercular effects (Fathima et al., 2021).

  • Cancer Research and Potential Therapeutic Applications : Research has explored the role of 1,3,4-oxadiazole derivatives in cancer treatment. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines, a class to which the compound belongs, have been synthesized and evaluated for their anticancer properties, showing moderate cytotoxicity in vitro on breast cancer cell lines (Redda & Gangapuram, 2007).

  • Synthetic Methods and Structural Analysis : Studies have also focused on the synthesis and structural analysis of derivatives, providing insights into their chemical properties and potential applications in various fields, including medicine and pharmacology (Karpina et al., 2019).

properties

IUPAC Name

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-22-12-5-2-10(3-6-12)15-18-16(23-19-15)11-4-7-13(17-8-11)24-9-14(20)21/h2-8H,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFFINICRRLMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid
Reactant of Route 2
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid
Reactant of Route 3
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid
Reactant of Route 4
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid

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